6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core of triazole and thiadiazole rings. Position 6 is substituted with a 3-bromophenyl group, while position 3 features a 1-(methylsulfonyl)-3-piperidinyl moiety. This structure combines electron-withdrawing (bromophenyl) and sulfonamide-functionalized alicyclic (piperidinyl) groups, which may enhance biological activity by modulating electronic properties and binding affinity to target receptors. Triazolothiadiazoles are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C15H16BrN5O2S2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-7-3-5-11(9-20)13-17-18-15-21(13)19-14(24-15)10-4-2-6-12(16)8-10/h2,4,6,8,11H,3,5,7,9H2,1H3 |
InChI Key |
NWXNLBZFHKLVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Biological Activity
6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound enhance its interaction with various biological targets.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 472.4 g/mol. Its structure includes a triazolo-thiadiazole core, which is essential for its biological activity. The presence of the bromophenyl group and the methylsulfonyl-piperidinyl substituent contributes to its pharmacological profile.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways critical for cellular responses.
- Modulation of Cellular Processes : It can affect processes such as apoptosis and cell proliferation by altering the dynamics of tubulin polymerization and other cellular mechanisms.
Biological Activity
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Research indicates that compounds containing the triazolo-thiadiazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that structural variations in similar compounds could tune their biological properties towards enhanced antitumoral activity by inhibiting tubulin polymerization .
- In vitro assays showed that derivatives of triazolo-thiadiazoles had potent cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402 .
Antimicrobial Properties
Compounds with similar structures have also been evaluated for antimicrobial activity:
- Some derivatives were tested against various pathogenic bacteria and displayed significant antibacterial effects compared to standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
There is emerging evidence suggesting that triazolo-thiadiazole derivatives may possess anti-inflammatory properties through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Key Pharmacological Profiles of Triazolothiadiazole Derivatives
- Anti-inflammatory Activity : 6-(2-chlorophenyl)-3-(naphthoxy)methyl derivatives () showed comparable efficacy to naproxen but with reduced gastrointestinal toxicity, likely due to the naphthoxy group’s lipophilicity modulating COX-2 selectivity .
- Anticancer Activity : Fluorinated analogs () demonstrated potent cytotoxicity via apoptosis induction, with IC₅₀ values in the low micromolar range, attributed to the electron-withdrawing fluoro group enhancing DNA intercalation .
Structural Insights from Crystallography
- Planarity and Packing : The triazolothiadiazole core is nearly planar (max. deviation = 0.022 Å in ), facilitating stacking interactions. Para-substituted bromophenyl derivatives exhibit tighter packing (centroid distances = 3.670 Å) compared to meta-substituted analogs .
- Hydrogen Bonding : Intramolecular C–H∙∙∙S and intermolecular O–H∙∙∙N bonds () stabilize the crystal lattice, which may correlate with enhanced solid-state bioavailability .
Q & A
Q. What are the standard synthetic routes for synthesizing 6-(3-bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step reactions starting with:
- Step 1: Formation of the triazole-thiadiazole core via cyclization of precursors like 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted phenyl halides.
- Step 2: Introduction of the 3-bromophenyl group via Suzuki coupling or nucleophilic aromatic substitution.
- Step 3: Functionalization of the piperidine ring with methylsulfonyl groups using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Key techniques:
- Monitoring: Thin-layer chromatography (TLC) and / NMR for intermediate verification .
- Purification: Column chromatography or recrystallization from ethanol/methanol .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. The methylsulfonyl group appears as a singlet at ~3.2 ppm () and ~40 ppm () .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography: Determines precise molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., S=O stretch at ~1150 cm) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and purity of this compound?
Microwave irradiation accelerates reactions by enhancing energy transfer, reducing reaction times (e.g., from 12 hours to 30 minutes) and improving yields by 15–20%. For example, cyclization steps under microwave conditions (150°C, 300 W) minimize side reactions and enhance regioselectivity .
Optimization parameters:
- Temperature: 120–180°C.
- Solvent: Ethanol or DMF for polar intermediates.
- Catalyst: KCO or CsCO for nucleophilic substitutions .
Q. What strategies resolve contradictions in reported biological activities of triazolothiadiazole derivatives?
Contradictions often arise from:
- Structural variations: Bromophenyl position (3- vs. 2-/4-) alters steric and electronic interactions with targets .
- Purity: Impurities >5% (e.g., unreacted intermediates) skew bioactivity data. Use HPLC (≥95% purity) for validation .
- Assay conditions: Varying cell lines (e.g., MCF-7 vs. HeLa) or enzyme isoforms (e.g., CYP51A1 vs. CYP51B1) lead to divergent results .
Resolution workflow:
Re-synthesize compounds with strict QC.
Compare activity across standardized assays (e.g., NIH/NCATS panels).
Perform molecular docking to identify binding site sensitivities .
Q. How does the methylsulfonyl group on the piperidine ring influence pharmacological properties?
The methylsulfonyl group enhances:
- Metabolic stability: Resistance to cytochrome P450 oxidation due to electron-withdrawing effects.
- Solubility: Polar S=O group improves aqueous solubility (logP reduction by ~0.5 units).
- Target affinity: Sulfonyl oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR inhibition IC = 1.2 µM vs. 5.8 µM for non-sulfonylated analogs) .
SAR Table:
| Substituent on Piperidine | IC (EGFR Inhibition) | Solubility (mg/mL) |
|---|---|---|
| Methylsulfonyl | 1.2 µM | 0.45 |
| Methyl | 5.8 µM | 0.12 |
| Hydrogen | >10 µM | 0.08 |
| Data adapted from |
Q. What in silico methods predict the compound’s mechanism of action?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like 14-α-demethylase (PDB: 3LD6). The triazolothiadiazole core occupies the active site, while the 3-bromophenyl group engages in hydrophobic interactions .
- QSAR Modeling: Hammett constants (σ) of substituents correlate with anticancer activity (R = 0.89 for MCF-7 cytotoxicity) .
- MD Simulations: GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns) .
Q. How to optimize reaction conditions for introducing the 3-bromophenyl group?
Key parameters:
- Catalyst: Pd(PPh) (5 mol%) for Suzuki coupling with arylboronic acids .
- Solvent: Dioxane/water (4:1) at 80°C for 8 hours.
- Base: NaCO (2 eq.) to deprotonate intermediates.
Yield improvement: Use ultrasound (40 kHz) to enhance mixing and reduce reaction time by 30% .
Q. How to compare bioactivity with derivatives having different substituents?
Methodology:
Synthesize analogs with substituent variations (e.g., Cl, CF, OCH).
Test against a common panel (e.g., NCI-60 cancer cells).
Analyze trends using PCA or heatmaps.
Example findings:
- 3-Bromophenyl: Highest cytotoxicity (GI = 2.1 µM vs. HCT-116).
- 4-Methoxyphenyl: Reduced activity (GI = 8.7 µM) due to decreased lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
